Moxaverine

描述

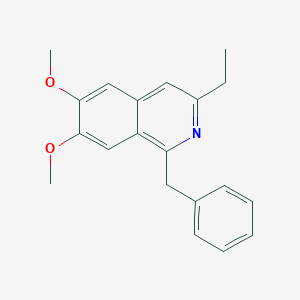

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCMTMIGRXJNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1163-37-7 (hydrochloride) | |

| Record name | Moxaverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057613 | |

| Record name | Moxaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10539-19-2 | |

| Record name | Moxaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10539-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxaverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Moxaverine

Primary Molecular Targets and Mechanisms of Action

Moxaverine's therapeutic effects are primarily attributed to its influence on two key cellular components: phosphodiesterase (PDE) enzymes and calcium ion channels. patsnap.com

Phosphodiesterase Enzyme Inhibition

This compound is a phosphodiesterase (PDE) inhibitor. ncats.iomedkoo.combiocat.com PDEs are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important intracellular second messengers. patsnap.compatsnap.com The inhibition of these enzymes leads to an increase in the intracellular concentrations of cAMP and cGMP, resulting in the relaxation of smooth muscle cells and subsequent vasodilation. patsnap.compatsnap.com

The phosphodiesterase enzyme family is diverse, with multiple isoforms that exhibit distinct tissue distribution and substrate specificity. frontiersin.org this compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE3 and PDE4. patsnap.com The vasodilator properties of this compound have been linked to the inhibition of calmodulin-dependent cyclic AMP phosphodiesterase (cAMP-PDE). nih.govresearchgate.net Research indicates a preference for the inhibition of the calmodulin-stimulated cAMP PDE. nih.gov In a study on human pregnant myometrium, this compound was identified as a potent PDE inhibitor with a 50% inhibitory concentration (IC50) of 3.3 microM. scispace.com

Table 1: Inhibitory Concentration (IC50) of Various PDE Inhibitors

| Drug | IC50 (µM) |

|---|---|

| This compound | 3.3 |

| Papaverine (B1678415) | 3.8 |

| Theophylline | 665 |

Data sourced from a study on human pregnant myometrium. scispace.com

By inhibiting PDE enzymes, particularly PDE3 and PDE4, this compound leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). patsnap.compatsnap.com These cyclic nucleotides are crucial second messengers in various cellular signaling pathways. wikipedia.org The elevation of cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn leads to the relaxation of smooth muscle cells. patsnap.com This relaxation of vascular smooth muscle results in vasodilation, which is a key aspect of this compound's therapeutic effect. patsnap.com

Selectivity and Affinity for Specific PDE Isoforms (e.g., PDE3, PDE4)

Calcium Ion Channel Modulation

In addition to its effects on phosphodiesterases, this compound also modulates the activity of calcium ion channels. patsnap.com

This compound interferes with the influx of calcium ions into smooth muscle cells. patsnap.com The influx of calcium is a critical trigger for muscle contraction. patsnap.compatient.info By blocking L-type voltage-gated calcium channels, this compound reduces the amount of calcium entering the cell, thereby promoting muscle relaxation. cvpharmacology.comncats.io This action is a hallmark of calcium channel blockers, which are known to disrupt the movement of Ca2+ through calcium channels. wikipedia.orgdrugbank.com

The reduction in intracellular calcium concentration directly contributes to the relaxation of smooth muscle. patsnap.com This effect, combined with the increase in cAMP and cGMP levels from PDE inhibition, results in a potent vasodilatory effect. patsnap.compatsnap.com The regulation of smooth muscle tone is crucial in various physiological processes, and this compound's dual mechanism of action allows for effective modulation of vascular resistance and blood flow. patsnap.compatsnap.com

Impact on Intracellular Calcium Influx

Secondary Pharmacological Activities at the Cellular Level

Beyond its primary role as a phosphodiesterase inhibitor and vasodilator, this compound exhibits several secondary pharmacological activities at the cellular level that contribute to its therapeutic potential. patsnap.comwikipedia.org These activities include anti-inflammatory effects, neuroprotective responses, and modulation of erythrocyte rheology.

This compound has demonstrated anti-inflammatory properties by influencing cellular pathways involved in the inflammatory response. patsnap.com This action is crucial as inflammation can worsen vascular disorders by encouraging vasoconstriction and heightening vascular permeability. patsnap.com

This compound's anti-inflammatory effects are attributed to its capacity to inhibit the production of pro-inflammatory cytokines and other mediators. patsnap.com By mitigating the release of these molecules, this compound helps to counteract the detrimental effects of inflammation on the vasculature. patsnap.com Pro-inflammatory mediators, such as certain cytokines and chemokines, are known to be released by various cells, including immune cells and glial cells, at a site of injury, where they activate and sensitize nociceptors. scielo.br this compound's ability to suppress the production of these pro-inflammatory cytokines contributes to its therapeutic efficacy in managing vascular disorders. patsnap.com

This compound has been reported to exert neuroprotective effects, particularly in the context of cerebral ischemia. patsnap.com This is a critical secondary activity, as preserving neuronal function is paramount in conditions characterized by reduced blood flow to the brain. patsnap.comnih.gov

The neuroprotective action of this compound is linked to its ability to improve cerebral blood flow and reduce the extent of ischemic damage. patsnap.com By enhancing blood supply to the brain, this compound helps to preserve neuronal function and prevent irreversible damage to brain tissue. patsnap.com This makes it a compound of interest in the management of cerebrovascular diseases such as stroke and transient ischemic attacks. patsnap.com The preservation of the ischemic penumbra, the area of moderately ischemic tissue surrounding a core of severe ischemia, is a key focus of neuroprotective strategies. nih.gov While many potential neuroprotective agents have been investigated, the transition from preclinical findings to clinical efficacy remains a significant challenge. nih.govmdpi.com

This compound influences the rheological properties of red blood cells (erythrocytes), which is a key factor in microcirculation. wikipedia.orgfrontiersin.org The ability of erythrocytes to deform and pass through narrow capillaries is essential for adequate tissue oxygenation. frontiersin.org

This compound has been shown to exert protective effects on red blood cell membrane curvature and improve their microrheological behavior. nih.gov Studies have demonstrated that under conditions of hyperosmolarity and lactacidosis, which can occur in areas of hypoxic ischemia, red blood cells can become modified, impairing their function. nih.gov this compound, when present during these stress conditions, helps restore the normal discoid shape of red blood cells and their ability to be filtered through small pores, indicating an enhancement of erythrocyte deformability. nih.gov This improved deformability is a crucial factor in maintaining blood flow through the microvasculature. frontiersin.orgnih.govnih.gov

Table 1: Effects of this compound on Ocular Blood Flow Parameters

| Parameter | Change with this compound | Significance vs. Placebo |

| Choroidal Blood Flow | ▲ 22.6% ± 27.9% | p = 0.015 |

| Red Blood Cell Velocity (Retinal Veins) | ▲ 13.6% ± 13.3% | Not Significant (p = 0.25) |

| Optic Nerve Head Blood Flow | ▲ 11.8% ± 12.7% | Not Significant (p = 0.12) |

| Retinal Vein Blood Flow | ▲ 19.6% ± 16.5% | Not Significant (p = 0.12) |

| Data from a study involving intravenous administration of 150 mg this compound in healthy volunteers. nih.gov |

Preclinical Research Paradigms and Findings for Moxaverine

In Vitro Pharmacological Studies

Assessment of Smooth Muscle Relaxation in Isolated Tissues

Moxaverine, a papaverine (B1678415) derivative, has been investigated for its smooth muscle relaxant properties in various in vitro settings. wikipedia.orgwiktionary.org As a phosphodiesterase (PDE) inhibitor, its mechanism of action is primarily attributed to the inhibition of cyclic nucleotide phosphodiesterases, which leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com This increase in cyclic nucleotides promotes the relaxation of smooth muscle cells. mdpi.compatsnap.com

Studies on isolated human pregnant myometrium have demonstrated a direct correlation between the PDE-inhibiting activity of this compound and its smooth muscle relaxing effect. scispace.comnih.gov In these studies, this compound was found to be a potent PDE inhibitor. scispace.com The order of smooth muscle relaxing potency among the tested substances was papaverine > this compound > enprofylline (B1671344) > theophylline. scispace.com

The vasodilating effects of this compound are also linked to its ability to relax vascular smooth muscle cells. mdpi.com This action is achieved through the inhibition of calcium ion influx into the smooth muscle cells, mediated by the blockade of voltage-dependent calcium channels, resulting in decreased muscle tone. ontosight.ai

Table 1: Comparative Potency of PDE Inhibitors on Human Pregnant Myometrium

| Drug | IC50 (µM) for PDE Inhibition | Relative Smooth Muscle Relaxing Potency |

|---|---|---|

| This compound | 3.3 | High |

| Papaverine | 3.8 | Highest |

| Enprofylline | - | Moderate |

| Theophylline | 665 | Lowest |

Data sourced from an in vitro study on spontaneously contracting human pregnant myometrium. scispace.com

Investigations of Erythrocyte Membrane Curvature and Microrheology under Stress Conditions

This compound has been shown to exert protective effects on the biomechanical properties of red blood cells (RBCs) under stressful conditions. In studies where RBCs were exposed to hyperosmolarity (400 mosmol/l) and lactacidosis (pH 6.8), this compound helped to restore the normal discoid shape of the cells and their microrheological performance. ncats.ionih.gov

Using techniques such as the tangent count procedure to quantify cell shape and computer-assisted conductometry to measure filterability through microsieves, researchers observed that this compound, when present while RBCs are under stress, preserves membrane curvature and improves their ability to pass through small pores. ncats.ionih.gov These protective effects were noted when this compound was applied in concentrations ranging from 10⁻⁵ to 10⁻² mol/l. ncats.ionih.govresearchgate.net This suggests that this compound can counteract the detrimental changes to RBCs that can occur in conditions of hypoxic ischemia, which often involve a combination of hyperosmolarity and lactacidosis. nih.govresearchgate.net

Table 2: Effects of this compound on Red Blood Cells Under Stress

| Condition | Parameter | Observation with this compound |

|---|---|---|

| Hyperosmolarity & Lactacidosis | RBC Shape | Restoration of normal discoid configuration. ncats.ionih.gov |

| Hyperosmolarity & Lactacidosis | Microrheological Performance (Filterability) | Restoration of performance under low shear stresses. ncats.ionih.gov |

Stress conditions involved exposure to 400 mosmol/l and lactacidosis (pH 6.8). nih.gov

Cellular Models for Anti-inflammatory and Neuroprotective Efficacy

While direct studies on this compound's anti-inflammatory and neuroprotective effects in specific cellular models are not extensively detailed in the provided results, its analog, papaverine, has shown promise in this area. Papaverine has been found to inhibit microglial activation, which is a key component of the inflammatory response in the central nervous system. oup.com In a mouse model of mitochondrial vision loss, papaverine significantly reduced the volume of Iba1-positive microglia, indicating a potent anti-inflammatory effect. oup.com Given that this compound is a papaverine analog, it is plausible that it may share similar anti-inflammatory properties. oup.com

Neuroprotective effects are often linked to the preservation of neuronal function and the reduction of cell death. news-medical.net Research on other compounds has shown that neuroprotection can be achieved by increasing levels of certain fatty acids that improve cerebral blood flow and by modulating inflammatory pathways. news-medical.net The investigation of similar mechanisms for this compound in dedicated cellular models of neuroinflammation and neurodegeneration would be a logical next step. nih.govmdpi.com

Mitochondrial Bioenergetics in Optic Neuropathy Cell Models

Mitochondrial dysfunction is a key factor in the pathogenesis of several optic neuropathies, including Leber's Hereditary Optic Neuropathy (LHON) and Autosomal Dominant Optic Atrophy (ADOA). ljmu.ac.uksemanticscholar.orgwikipedia.org These conditions are characterized by the degeneration of retinal ganglion cells (RGCs), which have high energy demands. ljmu.ac.uk

Preclinical data on papaverine, a structural analog of this compound, suggest that it could be beneficial for treating mitochondrial vision loss. oup.com Papaverine was identified from a drug library for its ability to reverse biochemical defects in mitochondrial deficient cell lines. oup.com This suggests a potential role in improving mitochondrial function. Given the structural similarities, this compound's effects on mitochondrial bioenergetics in optic neuropathy cell models are of significant interest. oup.com Studies on patient-derived ocular fibroblasts in glaucoma have highlighted impaired mitochondrial cellular bioenergetics, supporting the therapeutic potential of targeting mitochondrial health in optic neuropathies. ljmu.ac.uk

In Vivo Animal Model Research

Ocular Blood Flow Dynamics in Experimental Models (e.g., Rabbit Eye)

This compound has been studied in animal models to assess its impact on ocular blood flow. oup.comresearchgate.net Research in rabbits has demonstrated that systemically administered this compound can reach the posterior segment of the eye and influence ocular circulation. oup.comresearchgate.net

Studies investigating the tissue distribution of this compound hydrochloride in the rabbit eye have been conducted to understand its pharmacokinetics in ocular tissues and plasma. ncats.io These preclinical studies provide a basis for understanding how the drug may affect ocular blood flow dynamics. uef.finih.gov The ability of this compound to increase ocular blood flow in animal models suggests its potential therapeutic application for ocular conditions associated with hypoperfusion. oup.comresearchgate.net

Table 3: Summary of Ocular Blood Flow Findings with this compound in Animal Models

| Animal Model | Key Finding | Implication |

|---|---|---|

| Rabbit | Systemically administered this compound reaches the posterior region of the eye. oup.com | Suggests potential for therapeutic effect on posterior ocular structures. |

| Rabbit | This compound has been shown to increase ocular blood flow. oup.comresearchgate.net | Indicates a potential treatment for ocular diseases linked to reduced blood flow. |

Evaluation in Models of Peripheral Microcirculatory Impairment

This compound, a papaverine derivative, was originally developed for the treatment of peripheral microcirculatory impairment due to its vasodilatory effects. researchgate.netmdpi.com Its mechanism of action involves phosphodiesterase inhibition, leading to smooth muscle relaxation and subsequent vasodilation. researchgate.net Preclinical investigations into its effects on microcirculation have explored its influence on blood rheology.

An in-vitro study examined the impact of this compound hydrochloride on the properties of red blood cells, a key component of microcirculation. The research focused on membrane curvature and the filterability of red cells through microsieves after being exposed to conditions mimicking metabolic stress, such as hyperosmolarity and lactacidosis. This line of inquiry aims to understand how the compound might improve blood flow at the microvascular level by altering the physical characteristics of red blood cells.

Despite its initial indication, specific preclinical data evaluating this compound in widely used animal models of peripheral circulatory impairment, such as surgically induced hind-limb ischemia in rodents, are not extensively detailed in the available scientific literature. nih.govbmrat.orgconditionmed.orgmdpi.com Research has more prominently focused on its effects on ocular blood flow. researchgate.netresearchgate.net Animal models for peripheral artery disease (PAD) are crucial for understanding pathophysiology and testing new therapies, and commonly include femoral artery ligation or balloon injury models in rats, rabbits, and swine. conditionmed.orgcreative-biolabs.comnih.gov However, the application of these specific models to test the efficacy of this compound is not prominently documented in the reviewed sources.

Efficacy in Mitochondrial Optic Neuropathy Animal Models

Mitochondrial optic neuropathies, such as Leber's Hereditary Optic Neuropathy (LHON), are characterized by the degeneration of retinal ganglion cells (RGCs) due to mitochondrial dysfunction. medkoo.com Preclinical research has identified this compound's parent compound, papaverine, as a potentially protective agent in this context, leading to the consideration of this compound as a therapeutic candidate. creative-biolabs.com

A key animal model used for studying these conditions is the Ndufs4 knockout (KO) mouse. creative-biolabs.com This model exhibits a deficiency in mitochondrial complex I, which leads to the loss of RGCs and rapid vision decline, thereby mimicking the pathophysiology of human mitochondrial optic neuropathies. creative-biolabs.com

In preclinical studies utilizing the Ndufs4 KO mouse model, treatment with papaverine demonstrated significant neuroprotective effects. It was shown to be the most potent molecule in protecting against the ATP synthesis defect specific to LHON in vitro. creative-biolabs.com Furthermore, in the Ndufs4 KO mice, papaverine protected visual function and was the most potent inhibitor of retinal inflammation, as measured by the suppression of microglial activation. creative-biolabs.com

As a papaverine analog, this compound is considered a candidate for the treatment of mitochondrial vision loss. creative-biolabs.com This is supported by preclinical data from studies in rabbits, which have shown that systemically and topically administered this compound can increase ocular blood flow. researchgate.netcreative-biolabs.com This indicates that the compound can reach the posterior segment of the eye where the optic nerve is located, a crucial factor for its potential therapeutic efficacy. researchgate.netcreative-biolabs.com These findings provide a strong rationale for investigating this compound and other papaverine analogs in the context of mitochondrial optic neuropathies. creative-biolabs.com

Interactive Data Table: Findings in a Mouse Model of Mitochondrial Optic Neuropathy

| Model System | Compound Tested | Key Findings | Reference |

|---|---|---|---|

| Ndufs4 Knockout (KO) Mouse (Mitochondrial Complex I Deficiency) | Papaverine (Parent compound of this compound) | Protected visual function; Potent inhibitor of retinal inflammation via suppression of microglial activation. | creative-biolabs.com |

| LHON Cybrids (in vitro) | Papaverine (Parent compound of this compound) | Most potent molecule shown to protect against the LHON-specific ATP synthesis defect. | creative-biolabs.com |

| Rabbit Model (Ocular Blood Flow) | This compound | Increased ocular blood flow when administered systemically or topically, indicating it reaches the posterior region of the eye. | researchgate.netcreative-biolabs.com |

Clinical Investigations and Therapeutic Potential of Moxaverine

Research in Ocular Pathologies

Age-Related Macular Degeneration (AMD) Studies

Reduced choroidal blood flow is considered a potential contributor to the development of age-related macular degeneration (AMD). arvojournals.org Consequently, the vasodilating properties of moxaverine have made it a candidate for investigation in this area. f1000research.com

Studies have demonstrated that intravenously administered this compound can significantly increase choroidal blood flow in patients with AMD. nih.govarvojournals.org In one study involving 20 AMD patients, a 150 mg intravenous infusion of this compound over 30 minutes resulted in a 9% increase in choroidal blood flow. nih.gov Another study with a similar design and patient cohort reported a 10% increase in choroidal blood flow. arvojournals.org Furthermore, these investigations also noted an increase in blood flow in the ophthalmic artery and posterior ciliary arteries, which supply the choroid. nih.govarvojournals.org

A comparative study involving patients with AMD, primary open-angle glaucoma, and healthy controls found that intravenous this compound increased choroidal blood flow by 8.7% across all groups, with no significant differences between them. aphar.atbioworld.com The mean flow velocity in the posterior ciliary arteries increased by approximately 25-30%. nih.govarvojournals.org

Table 1: Effect of Intravenous this compound on Ocular Blood Flow in AMD Patients

| Parameter | Study 1: Percentage Increase nih.gov | Study 2: Percentage Increase arvojournals.org | Study 3: Percentage Increase aphar.at |

|---|---|---|---|

| Choroidal Blood Flow | 9% | 10% | 8.7% |

| Optic Nerve Head Blood Flow | 13% | 15% | 12.9% |

| Mean Flow Velocity in Ophthalmic Artery | 23% | 27% | 23.3% |

| Mean Flow Velocity in Posterior Ciliary Arteries | 25% | 30% | 24.8% |

A clinical trial, identified as NCT00709449, was conducted to assess the effects of this compound on ocular blood flow in patients with AMD and primary open-angle glaucoma. arvojournals.orgnih.govcenterwatch.com This phase 2/3 trial involved the intravenous infusion of 150 mg of this compound. nih.gov The study confirmed that a single systemic administration of this compound increases ocular blood flow in patients with dry AMD. arvojournals.orgresearchgate.net While the trial demonstrated a positive effect on choroidal blood flow, further long-term studies were deemed necessary to ascertain if this translates to clinical benefits in the treatment or prevention of AMD. arvojournals.orgnih.gov The trial's findings highlighted the potential of this compound but did not provide conclusive evidence for its efficacy in slowing the progression of atrophic AMD. nih.gov

The route of administration appears to be a critical factor in the effectiveness of this compound in increasing ocular blood flow. f1000research.comresearchgate.net Intravenous administration has consistently shown a positive effect on choroidal and optic nerve head blood flow. nih.govarvojournals.orgfrontiersin.org Studies using a 150 mg intravenous dose have reported significant increases in these parameters. nih.govaphar.atarvojournals.org

In contrast, research on orally administered this compound has yielded different results. researchgate.netnih.gov A study investigating the oral administration of 900 mg of this compound in healthy subjects found no significant increase in choroidal or optic nerve head blood flow compared to placebo. nih.govnih.gov The discrepancy in outcomes between intravenous and oral routes is thought to be related to the low bioavailability of this compound when taken orally. nih.govresearchgate.net Topical application in the form of eye drops has also been explored in animal studies, indicating that the drug can reach the posterior segment of the eye through this route. patsnap.comresearchgate.net

Outcomes in Clinical Trials for Atrophic AMD (e.g., NCT00709449)

Glaucoma Research (Primary Open Angle Glaucoma)

Impaired ocular blood flow is also a recognized risk factor in the progression of glaucoma. arvojournals.org Therefore, the potential of this compound to enhance perfusion has been a subject of interest in glaucoma research. aphar.at

In patients with primary open-angle glaucoma (POAG), intravenous this compound has been shown to increase both optic nerve head and choroidal perfusion. nih.govaphar.at A study including 20 POAG patients demonstrated that a 150 mg intravenous dose of this compound led to a 13% increase in optic nerve head blood flow and a 9% increase in choroidal blood flow. nih.gov The study also observed a significant increase in blood flow velocity in the retrobulbar vessels. nih.gov

Another investigation focusing on POAG patients found that this compound increased choroidal blood flow, with the maximum effect observed 60 minutes after the start of the infusion. arvojournals.org These findings suggest that systemic this compound administration can improve ocular perfusion in elderly patients with eye diseases associated with hypoperfusion, including glaucoma. nih.gov However, it is important to note that studies have also shown significantly decreased blood flow in the neuroretinal rim area and juxtapapillary retina in POAG patients compared to healthy individuals. nih.gov

Clinical Trial Data in Glaucomatous Conditions

Reduced ocular blood flow is recognized as a significant risk factor in the progression of glaucoma. arvojournals.org Consequently, therapeutic strategies aimed at improving ocular perfusion have been a focus of research. This compound has been investigated in this context, with clinical trials assessing its impact on ocular hemodynamics in patients with primary open-angle glaucoma (POAG).

A clinical study involving 18 POAG patients with well-controlled intraocular pressure demonstrated that intravenous administration of this compound led to a statistically significant increase in choroidal blood flow. arvojournals.org The peak effect was observed 60 minutes after the infusion commenced, with a 12.1 ± 5.3% increase in choroidal perfusion. arvojournals.org Notably, the drug did not affect intraocular pressure or systemic blood pressure in this patient group. arvojournals.org

Further research expanded on these findings in a larger cohort that included 20 patients with POAG, alongside patients with age-related macular degeneration (AMD) and healthy controls. aphar.atnih.gov Intravenous this compound was found to increase blood flow in both the choroid and the optic nerve head. aphar.atnih.gov Specifically, choroidal blood flow increased by 8.7 ± 21.8% and optic nerve head blood flow by 12.9 ± 33.3%. aphar.at The study also noted a significant increase in the mean flow velocities of the posterior ciliary arteries and the ophthalmic artery. aphar.atnih.gov Importantly, no significant differences in these hemodynamic responses were observed between the glaucoma patients, AMD patients, and healthy controls, suggesting a consistent vasodilatory effect across these groups. nih.gov

These trials, including a phase III study, have consistently pointed towards the ability of intravenously administered this compound to enhance ocular blood flow in patients with glaucoma. arvojournals.orgncats.iobiocat.com

Table 1: Summary of this compound Clinical Trial Data in Glaucoma

| Study Participants | Intervention | Key Findings | Reference |

| 18 POAG patients | 150 mg IV this compound | Increased choroidal blood flow (12.1 ± 5.3%); no effect on IOP or BP. | arvojournals.org |

| 20 POAG patients | 150 mg IV this compound | Increased choroidal blood flow (8.7 ± 21.8%) and optic nerve head blood flow (12.9 ± 33.3%). | aphar.atnih.gov |

Other Ocular Conditions Linked to Hypoperfusion

The potential therapeutic application of this compound extends to other ocular conditions where impaired blood flow, or hypoperfusion, is a contributing factor. Research has specifically investigated its effects in the context of age-related macular degeneration (AMD), a condition where reduced choroidal blood flow is thought to play a role in its development. arvojournals.orgnih.gov

In a clinical trial that included 20 patients with dry AMD, intravenous administration of this compound was shown to increase ocular blood flow. arvojournals.org The study reported a 10 ± 23% increase in choroidal blood flow and a 15 ± 33% increase in optic nerve head blood flow. arvojournals.org Furthermore, there was a notable increase in mean flow velocity in the ophthalmic artery and posterior ciliary arteries. arvojournals.org These findings from a phase II/III clinical trial suggest a potential therapeutic benefit of this compound for patients with atrophic AMD by enhancing choroidal perfusion. nih.govresearchgate.net

The consistent observation across studies is that a single systemic dose of this compound can increase blood flow in the choroid and at the optic nerve head in elderly patients with eye diseases associated with hypoperfusion. wikipedia.orgnih.gov This suggests a broader potential for this compound in managing various ocular disorders where vascular insufficiency is a key element of the pathophysiology. arvojournals.org

Research in Systemic Vascular Conditions

The vasodilatory properties of this compound have led to its investigation and use in various systemic vascular disorders characterized by impaired blood flow. patsnap.compatsnap.com

Peripheral Arterial Disease

This compound has been utilized in the treatment of peripheral arterial diseases. patsnap.com The underlying principle of its application in this context is its ability to relax the smooth muscles of blood vessels, thereby improving circulation to the extremities. patsnap.compatsnap.com By enhancing blood flow, this compound can help alleviate symptoms associated with conditions like intermittent claudication. patsnap.com

Cerebrovascular Disorders

This compound is also employed in the management of cerebrovascular disorders. patsnap.compatsnap.compatsnap.com Its mechanism of action, which involves increasing cerebral blood flow, is considered beneficial in reducing the risk of complications such as stroke and transient ischemic attacks. patsnap.compatsnap.com The drug's ability to improve blood circulation in the brain is a key aspect of its therapeutic value in these conditions. patsnap.com Additionally, this compound is thought to possess neuroprotective properties, helping to preserve neuronal function and limit ischemic damage to brain tissue. patsnap.com

Cardiac Conditions with Compromised Blood Flow

The therapeutic applications of this compound extend to certain cardiac conditions where improving blood flow is crucial. patsnap.com Its vasodilatory effects can be beneficial in managing conditions associated with reduced coronary circulation. arvojournals.org

Exploratory Clinical Applications

Beyond its established uses, this compound has been explored for other clinical applications. One such area is the treatment of erectile dysfunction. google.com The rationale for this application is based on the drug's vasodilatory properties, which are essential for the physiological process of erection. google.com

Erectile Dysfunction Management

This compound, a derivative of papaverine (B1678415), has been investigated for its therapeutic potential in managing erectile dysfunction. wikipedia.orggenome.jp Its mechanism of action is primarily centered on the inhibition of phosphodiesterase (PDE), which leads to the relaxation of smooth muscle. wikipedia.org This vasodilatory effect is the basis for its application in conditions requiring increased blood flow.

Research into its use for erectile dysfunction has highlighted its local application, specifically through intracavernous injection, to directly target the penile tissue. google.com A clinical study involving twenty patients with established erectile dysfunction explored the efficacy of an aqueous solution of this compound administered via intracavernous injection. google.com The findings from this investigation were significant, with over 90% of the participants achieving a penile erection of grade E=4 to E=5 on a five-point scale. google.com This indicates a strong erectile response sufficient for sexual intercourse. The study noted that the resolution of pathological symptoms was achieved successfully. google.com

The muscle relaxant effect of this compound is attributed to the inhibition of phosphodiesterase and the subsequent increase in cyclic AMP (cAMP) levels within the smooth muscle cells. scribd.com This biochemical process is crucial for inducing the hemodynamic changes necessary for an erection.

Research Findings on this compound for Erectile Dysfunction

A clinical investigation provided foundational data on the efficacy of intracavernous this compound for erectile dysfunction. The table below outlines the key findings from this study.

| Number of Patients | Intervention | Key Findings | Erection Grade Achieved |

| 20 | Intracavernous injection of an aqueous this compound solution google.com | Successful provocation of a sufficiently strong penile erection google.com | E=4-5 (on a 0-5 scale) in over 90% of cases google.com |

Pharmacokinetic Profile and Disposition of Moxaverine

Absorption Characteristics and Systemic Bioavailability

The absorption of moxaverine is characterized by its rapidity. patsnap.com However, its bioavailability following oral administration appears to be low. Studies comparing systemic and topical administration have shown that after topical application to the eye, this compound is rapidly absorbed. google.com

When administered topically to the eye in rabbits, high concentrations of this compound were found in the anterior tissues, such as the cornea and conjunctiva, as well as in the retina in the posterior part of the eye. nih.govingentaconnect.com Notably, the plasma levels following topical administration were low, suggesting that this route of administration could allow for targeted delivery to the eye with minimal systemic exposure. nih.govarvojournals.org The low systemic absorption after topical application is attributed to the lipophilic nature of the drug. ingentaconnect.com

In a study comparing intravenous and oral administration in healthy subjects, parenteral administration of this compound led to a significant increase in choroidal blood flow, whereas orally administered this compound did not produce the same effect. This difference is likely due to the low bioavailability of the oral formulation.

Tissue Distribution Patterns

This compound exhibits extensive distribution in the body. patsnap.com Following systemic administration in rabbits, the drug is distributed to various ocular tissues. nih.gov

Distribution in Ocular Tissues (e.g., Retina, Cornea)

Studies in rabbits have provided detailed insights into the distribution of this compound within the eye. After topical application, the highest concentrations of the drug were found in the conjunctiva, cornea, and iris/ciliary body. arvojournals.org Significantly, high amounts were also detected in the retina, a key target for treating posterior eye diseases. nih.govingentaconnect.com The concentrations in the retina after topical administration were comparable to or even higher than those achieved after intravenous application. arvojournals.org Conversely, the lens contained no measurable levels of the drug. arvojournals.org

The ability of this compound to reach the posterior segment of the eye, including the retina, after topical administration is a noteworthy finding, as it suggests the feasibility of using eye drops for targeted drug delivery to the back of the eye. nih.govarvojournals.org

Epithelial Permeation Mechanisms (e.g., Corneal Epithelium)

The cornea presents a significant barrier to the penetration of topically applied drugs. researchgate.netnih.gov this compound's ability to permeate the corneal epithelium is a critical factor in its ocular bioavailability. The high lipophilicity of this compound (log P 4.017) is thought to contribute to its high apparent permeability across the corneal epithelial cell layers. nih.govarvojournals.org

Transport studies using rabbit corneal epithelial cell cultures have shown that the cornea does not represent a critical barrier for this compound penetration. researchgate.net The apparent permeability coefficient of this compound across these cell layers was in the range of 10^5 cm/s and did not show any directional preference. nih.gov This high permeability is comparable to other compounds with similar physicochemical properties. nih.gov The mechanism of permeation is likely passive transport, driven by the drug's lipophilic nature. mdpi.com

Biotransformation Processes

Biotransformation, or metabolism, is a key process in the elimination of drugs from the body. nih.govmhmedical.com For this compound, this process primarily occurs in the liver. patsnap.com

Major Metabolic Pathways and Sites (e.g., Hepatic)

The liver is the primary site of this compound metabolism. patsnap.com The biotransformation of drugs in the liver is typically categorized into Phase I and Phase II reactions. nih.govmhmedical.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. mhmedical.com Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.com While specific metabolic pathways for this compound are not extensively detailed in the provided search results, it is known to be metabolized by cytochrome P450 enzymes. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6)

The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. wikipedia.orgbiomolther.orgnih.gov Several CYP isozymes are involved in the metabolism of this compound. Available data indicates that this compound is an inhibitor of CYP3A4, CYP2C9, and CYP2D6. ncats.io

CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in humans, responsible for the metabolism of over 50% of clinically used drugs. medsafe.govt.nznih.gov

CYP2C9: This enzyme is also a major contributor to drug metabolism, estimated to be involved in the clearance of up to 15-20% of all drugs undergoing Phase I metabolism. nih.govnih.gov

CYP2D6: This enzyme is known for its genetic polymorphism, which can lead to significant inter-individual differences in drug metabolism. nih.gov

The interaction of this compound with these key metabolizing enzymes suggests a potential for drug-drug interactions.

Table 1: Summary of this compound's Pharmacokinetic Profile

| Pharmacokinetic Parameter | Finding | Source |

|---|---|---|

| Absorption | Rapid absorption, but low oral bioavailability. | patsnap.com |

| Ocular Absorption (Topical) | High concentrations in cornea, conjunctiva, and retina with low plasma levels. | nih.govingentaconnect.comarvojournals.org |

| Tissue Distribution | Extensive distribution in the body. | patsnap.com |

| Ocular Distribution (Topical) | High levels in conjunctiva, cornea, iris/ciliary body, and retina. | arvojournals.org |

| Corneal Permeation | High apparent permeability, likely due to high lipophilicity. | nih.govarvojournals.orgresearchgate.net |

| Metabolism Site | Primarily in the liver. | patsnap.com |

| Metabolizing Enzymes | Inhibits CYP3A4, CYP2C9, and CYP2D6. | ncats.io |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 4261 |

| Papaverine (B1678415) | 4680 |

| Timolol | 33624 |

| Inulin | 24763 |

| Dexamethasone | 5743 |

| Pilocarpine | 5910 |

| Cannabidiol | 644177 |

| Alosetron | 123617 |

| Ondansetron | 4595 |

| Drotaverine | 5355053 |

| Erythromycin | 12560 |

| Cyclosporine A | 5284373 |

| Ribavirin | 37542 |

| Mexiletine | 4178 |

| Warfarin | 54678486 |

| Meloxicam | 54677424 |

| Carbon monoxide | 281 |

| Citric acid | 311 |

| Sodium chloride | 5234 |

| Acetonitrile | 6342 |

| Formic acid | 284 |

Excretion Pathways

The elimination of this compound and its metabolites from the body occurs through both renal and fecal routes. Research involving radioactively labeled this compound hydrochloride has provided insights into its excretion profile, demonstrating near-complete elimination over time.

In a pivotal pharmacokinetic study conducted in rabbits, the excretion of this compound was quantified following the administration of a radioactively labeled form of the compound. The findings from this study indicated that 99.5% of the total administered radioactivity was recovered in the urine and feces combined over a period of 168 hours (seven days). This high recovery rate suggests that this compound and its byproducts are efficiently cleared from the body.

While these results confirm the involvement of both urinary and fecal pathways in the excretion of this compound, the specific proportions eliminated through each route have not been detailed in the available scientific literature. Further research would be necessary to quantify the exact percentage of the drug and its metabolites excreted via the kidneys into the urine versus the liver and biliary system into the feces. Additionally, detailed information on the chemical nature of the excreted compounds, whether as unchanged this compound or as specific metabolites, is not extensively documented.

Table 1: Summary of this compound Excretion Research Findings

| Species | Compound Administered | Key Finding | Source |

| Rabbit | Radioactively labeled this compound hydrochloride | 99.5% of total radioactivity excreted in urine and feces within 168 hours. | mdpi.com |

Adverse Event Profile and Drug Drug Interaction Landscape of Moxaverine

Characterization of Clinically Relevant Drug Interactions

Moxaverine's vasodilatory action, primarily through the inhibition of phosphodiesterase enzymes, can lead to significant interactions with other medications. patsnap.com These interactions can either potentiate its effects or alter its concentration in the bloodstream.

Potentiation of Vasodilatory and Antihypertensive Agent Effects

Concurrent use of this compound with other vasodilators or antihypertensive drugs can lead to an amplified hypotensive effect. patsnap.commedicinenet.com This is a pharmacodynamic interaction where the combined effect of the drugs on blood vessel dilation is greater than the effect of each drug alone. This can result in a significant drop in blood pressure, potentially causing dizziness, lightheadedness, and in severe cases, fainting. patsnap.compatsnap.com

Table 1: Potential Outcomes of this compound Co-administration with Vasodilators and Antihypertensives

| Concurrent Medication Class | Potential Effect | Clinical Manifestation |

| Other Vasodilators | Additive or synergistic vasodilation | Enhanced blood pressure lowering |

| Antihypertensive Agents | Potentiation of antihypertensive effect | Increased risk of hypotension |

Altered Pharmacodynamics with Anticoagulant and Antiplatelet Medications

Caution is advised when this compound is administered with anticoagulants and antiplatelet medications. patsnap.com The combination may increase the risk of bleeding complications. patsnap.com While the direct mechanism of this interaction is not fully elucidated, it is a critical consideration for patients on antithrombotic therapies. nih.gov Antiplatelet agents work by preventing platelets from clumping together, while anticoagulants act on the coagulation cascade to prevent clot formation. nih.gov An interaction with this compound could potentially enhance these effects.

Modulatory Effects of Liver Enzyme Inducers and Inhibitors on this compound Exposure

This compound's concentration in the bloodstream can be significantly altered by drugs that affect liver enzymes, particularly the cytochrome P450 (CYP450) system. patsnap.commedicineslearningportal.org These enzymes are crucial for the metabolism of many drugs. ksumsc.com

Enzyme Inducers : Medications that induce or increase the activity of these enzymes can accelerate the metabolism of this compound. medicineslearningportal.orggpnotebook.com This leads to a lower concentration of this compound in the blood, potentially reducing its therapeutic efficacy. medicineslearningportal.org

Enzyme Inhibitors : Conversely, drugs that inhibit these liver enzymes can slow down the metabolism of this compound. medicineslearningportal.orggpnotebook.com This results in a higher concentration of the drug in the bloodstream, which could increase the risk of side effects. medicineslearningportal.org

Therefore, it is important for healthcare providers to be aware of all medications a patient is taking to avoid these potential pharmacokinetic interactions. patsnap.com

Table 2: Effects of Liver Enzyme Modulators on this compound

| Modulator Type | Effect on Liver Enzymes | Impact on this compound Metabolism | Resulting this compound Blood Concentration |

| Inducer | Increases activity | Accelerated | Decreased |

| Inhibitor | Decreases activity | Slowed | Increased |

Mechanistic Classification of Observed Interactions (Pharmacokinetic vs. Pharmacodynamic)

Drug interactions are broadly classified as either pharmacokinetic or pharmacodynamic. nih.gov

Pharmacokinetic Interactions : These occur when one drug affects the absorption, distribution, metabolism, or excretion of another drug. nih.gov The interaction of this compound with liver enzyme inducers and inhibitors is a classic example of a pharmacokinetic interaction. patsnap.com

Pharmacodynamic Interactions : These interactions happen when two drugs act on the same or similar target sites in the body, resulting in an additive, synergistic, or antagonistic effect. nih.gov The potentiation of blood pressure-lowering effects when this compound is taken with other vasodilators or antihypertensives is a pharmacodynamic interaction. patsnap.com

Identification of Contraindications Based on Physiological States

Certain pre-existing physiological conditions can increase the risk of adverse effects from this compound, making its use contraindicated. patsnap.com

Future Directions and Emerging Research Avenues for Moxaverine

Deepening Understanding of Moxaverine's Multi-Target Pharmacology

This compound, a papaverine (B1678415) derivative, primarily functions as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP (cAMP) levels in smooth muscle cells, resulting in muscle relaxation. google.com However, its pharmacological profile extends beyond simple PDE inhibition. Research indicates that this compound also enhances erythrocyte flexibility and inhibits platelet aggregation. google.com

Future investigations are needed to fully elucidate the breadth of its molecular targets. Understanding how this compound interacts with different PDE isoenzymes and other potential cellular pathways will be crucial. For instance, its influence on calmodulin-dependent c-AMP-phosphodiesterase has been a subject of study. medkoo.com A deeper comprehension of its multi-target pharmacology could unlock new therapeutic possibilities and refine its clinical application.

Long-Term Clinical Efficacy and Safety Assessments in Chronic Conditions

While this compound has shown promise in acute settings, its long-term efficacy and safety in chronic conditions remain a critical area for future research. Studies have demonstrated its ability to increase ocular blood flow in patients with age-related macular degeneration (AMD) and primary open-angle glaucoma. wikipedia.orgresearchgate.net However, these have often been short-term investigations. nih.gov

Contradictory results between intravenous and oral administration of this compound in affecting ocular blood flow highlight the need for more comprehensive long-term trials. nih.govf1000research.comresearchgate.net Future studies should focus on sustained treatment regimens to determine if the observed short-term benefits translate into meaningful, long-term clinical outcomes for patients with chronic conditions like dry AMD. nih.gov

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The vasodilatory and rheological properties of this compound suggest its potential utility in a range of conditions beyond its current applications. google.compatsnap.com One promising area is erectile dysfunction (ED). A patent for an aqueous solution of this compound for local treatment of ED has been filed, citing its efficacy in inducing penile erection with minimal side effects in preliminary studies. google.com Further clinical trials are warranted to establish its role in this therapeutic area. nih.gov

Other potential indications include vascular-related dementia and improving retinal blood flow in diabetic and hypertensive patients. google.com The development of new formulations, such as aqueous solutions for local application, may open up these and other new therapeutic avenues. google.com

Comparative Effectiveness Research with Existing Vasodilators and PDE Inhibitors

To establish the clinical value of this compound, robust comparative effectiveness research is essential. Future studies should directly compare this compound with other established vasodilators and PDE inhibitors.

Table 1: Potential Comparators for this compound in Future Clinical Trials

| Drug Class | Specific Drugs | Rationale for Comparison |

| Papaverine Derivatives | Papaverine | As the parent compound, comparison would highlight the relative efficacy and safety of this compound. google.com |

| Prostaglandin Analogs | Alprostadil (PGE1) | Alprostadil is used in the treatment of erectile dysfunction and has vasodilatory effects on ocular circulation. researchgate.netnih.gov |

| PDE5 Inhibitors | Sildenafil, Tadalafil, Vardenafil | These are widely used for erectile dysfunction and pulmonary hypertension, offering a benchmark for PDE inhibitor efficacy. nih.govfrontiersin.org |

| Other Vasodilators | Pentoxifylline | Used for peripheral artery disease, it shares some rheological effects with this compound. researchgate.net |

Such comparative trials, particularly in indications like erectile dysfunction and peripheral vascular disease, will help define this compound's place in the therapeutic armamentarium. nih.govsci-hub.se

Development of Advanced Methodologies for Blood Flow Assessment in Research

The evaluation of this compound's effects on blood flow has heavily relied on techniques like laser Doppler flowmetry. arvojournals.orgnih.govnih.gov While valuable, these methods have their limitations. Future research would benefit from the development and application of more advanced and comprehensive methodologies for assessing micro- and macro-circulation.

Combining laser Doppler flowmetry with spectroscopy, for instance, can provide simultaneous information on tissue perfusion and oxygen saturation. mdpi.com Other advanced imaging techniques could offer a more detailed and dynamic picture of the hemodynamic changes induced by this compound in various vascular beds, from the eye to the peripheral limbs. mdpi.comnih.gov

Pharmacogenomic Investigations of Individual this compound Response Variability

The clinical response to vasodilators can vary significantly among individuals, and genetic factors are thought to play a substantial role. nih.gov An emerging and critical area of research for this compound is the field of pharmacogenomics. researchgate.net

Future studies should aim to identify genetic polymorphisms that influence an individual's response to this compound. Research into other vasodilators has already identified genetic variations, such as those in the EPHX2 gene, that are associated with differing vasodilator responses. nih.gov Similarly, genetic variations in pathways like the endothelin-1 (B181129) pathway and genes related to vascular smooth muscle contraction have been linked to vasodilator response in conditions like pulmonary arterial hypertension. atsjournals.orgresearchgate.net Identifying such genetic markers for this compound could pave the way for personalized medicine, allowing for the selection of patients most likely to benefit from the therapy and the optimization of treatment strategies. nih.govresearchgate.net

常见问题

Q. What are the primary pharmacological targets of moxaverine, and how can researchers validate these targets experimentally?

this compound, a phosphodiesterase (PDE) inhibitor derived from papaverine, has been studied for its vasodilatory effects in ocular blood flow and ischemia . To validate its targets, researchers should:

- Use in vitro enzyme inhibition assays (e.g., PDE isoform-specific activity assays) with appropriate controls (e.g., IBMX as a reference inhibitor).

- Employ molecular docking studies to predict binding affinities and compare results with existing structural data for PDE inhibitors.

- Validate findings in ex vivo models (e.g., isolated vascular tissues) to confirm functional effects .

Q. How should researchers design experiments to assess this compound’s efficacy in preclinical models of ocular diseases?

- Animal models : Use rodent models of glaucoma or age-related macular degeneration (AMD) with intraocular pressure (IOP) measurements and retinal blood flow analysis via laser Doppler imaging.

- Dosage optimization : Conduct dose-response studies to establish therapeutic windows, referencing phase II/III clinical trial data for baseline guidance .

- Control groups : Include positive controls (e.g., latanoprost for IOP reduction) and vehicle controls to isolate compound-specific effects .

Q. What are common contradictions in existing data on this compound’s therapeutic efficacy, and how can they be resolved?

Discrepancies in clinical trial outcomes (e.g., phase II vs. phase III results for ischemia) may arise from interspecies variability or differences in trial design (e.g., endpoint selection). To resolve these:

- Perform meta-analyses of published data, focusing on covariates like patient demographics and dosing regimens.

- Replicate conflicting studies using standardized protocols (e.g., CONSORT guidelines) and advanced statistical methods (e.g., multivariate regression) to identify confounding variables .

Advanced Research Questions

Q. What methodological strategies are recommended for synthesizing high-purity this compound in laboratory settings?

- Synthetic routes : Optimize the hydrogenation step of papaverine derivatives using palladium catalysts under controlled hydrogen pressure to minimize byproducts.

- Characterization : Validate purity via HPLC (≥98% purity) and confirm structural integrity using -/-NMR and high-resolution mass spectrometry (HRMS).

- Stability testing : Conduct accelerated stability studies under varying pH and temperature conditions to assess degradation profiles .

Q. How can researchers address interspecies variability when translating this compound’s preclinical findings to human trials?

- Pharmacokinetic modeling : Use allometric scaling to adjust doses across species, incorporating data on plasma protein binding and metabolic pathways (e.g., cytochrome P450 isoforms).

- Tissue-specific assays : Compare drug uptake in human vs. animal ocular tissues using ex vivo perfusion models.

- Biomarker validation : Identify conserved biomarkers (e.g., VEGF or endothelin-1 levels) to bridge preclinical and clinical efficacy .

Q. What statistical approaches are most appropriate for analyzing this compound’s dose-dependent effects in clinical trials?

- Longitudinal analysis : Apply mixed-effects models to account for repeated measurements in IOP or blood flow data.

- Bayesian adaptive designs : Use dose-escalation protocols to dynamically adjust dosing based on interim efficacy and safety data.

- Power calculations : Ensure adequate sample sizes using historical variance data from similar PDE inhibitor trials to avoid type II errors .

Methodological Considerations for Data Reporting

Q. How should researchers document this compound’s physicochemical properties to ensure reproducibility?

- Report solubility (in aqueous and organic solvents), logP values, and pKa using standardized methods (e.g., shake-flask technique for logP).

- Include spectral data (e.g., IR, UV-Vis) in supplementary materials, adhering to journal-specific formatting guidelines .

Q. What criteria should guide the selection of in vivo models for studying this compound’s systemic toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。